molecular formula C17H18N6OS B2438653 1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868967-14-0

1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2438653
CAS No.: 868967-14-0
M. Wt: 354.43
InChI Key: ZGPTXSSYPZZGAV-UHFFFAOYSA-N
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Description

1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a complex organic compound that features a piperidine ring, a pyridine ring, and a triazolopyridazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Mechanism of Action

Target of Action

The primary target of this compound is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.

Biochemical Pathways

The compound’s interaction with serine/threonine-protein kinase B-raf affects various biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The downstream effects of these pathway modulations are complex and depend on the specific cellular context .

Result of Action

The molecular and cellular effects of the compound’s action are likely to involve changes in cell growth and proliferation due to its interaction with serine/threonine-protein kinase B-raf . .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include the pH and composition of the cellular environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multi-step organic synthesis. A common approach might include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the pyridine ring: This step might involve coupling reactions such as Suzuki or Heck coupling.

    Introduction of the piperidine ring: This can be done through nucleophilic substitution reactions.

    Formation of the ethanone linkage: This might involve acylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(piperidin-1-yl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can impart unique biological and chemical properties.

Properties

IUPAC Name

1-piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c24-16(22-10-4-1-5-11-22)12-25-15-8-7-14-19-20-17(23(14)21-15)13-6-2-3-9-18-13/h2-3,6-9H,1,4-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPTXSSYPZZGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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